Technical Guide: 3-Ethoxy-4-methylthiophene-2-carboxylic acid (CAS 2091250-81-4)
Technical Guide: 3-Ethoxy-4-methylthiophene-2-carboxylic acid (CAS 2091250-81-4)
The following technical guide details the chemical identity, synthesis, and application of 3-Ethoxy-4-methylthiophene-2-carboxylic acid (CAS 2091250-81-4).
[1][2][3][4][5][6]
Executive Summary & Strategic Significance
3-Ethoxy-4-methylthiophene-2-carboxylic acid is a specialized heterocyclic building block utilized primarily in medicinal chemistry and agrochemical discovery. It belongs to the class of 3-alkoxythiophene-2-carboxylic acids , which serve as critical scaffolds for modulating lipophilicity and hydrogen-bonding profiles in drug candidates.
This molecule is particularly significant as a bioisostere for the well-known 3-amino-4-methylthiophene moiety found in the local anesthetic Articaine . By replacing the amino group (-NH-) with an ethoxy group (-OEt), researchers can:
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Eliminate a Hydrogen Bond Donor (HBD): Improving membrane permeability (passive diffusion).
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Modulate Metabolic Stability: Altering susceptibility to N-acetylation or oxidative metabolism.
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Probe Hydrophobic Pockets: The ethyl group provides slightly greater steric bulk and lipophilicity compared to a methoxy or amino group, useful for exploring Structure-Activity Relationships (SAR).
Chemical Identity Table
| Property | Detail |
| Chemical Name | 3-Ethoxy-4-methylthiophene-2-carboxylic acid |
| CAS Number | 2091250-81-4 |
| Molecular Formula | C₈H₁₀O₃S |
| Molecular Weight | 186.23 g/mol |
| Core Scaffold | Thiophene-2-carboxylic acid |
| Substituents | 3-Ethoxy (-OCH₂CH₃), 4-Methyl (-CH₃) |
| Predicted pKa | ~3.5 (Carboxylic acid) |
| Predicted cLogP | ~2.1 (Moderate Lipophilicity) |
Synthetic Architecture
The synthesis of CAS 2091250-81-4 is rarely described in open literature as a standalone protocol. However, based on the reactivity of the thiophene core, the most robust, self-validating route involves the O-alkylation of 3-hydroxy-4-methylthiophene-2-carboxylate esters .
This approach is superior to direct ring synthesis (e.g., Fiesselmann) for this specific derivative because it allows for late-stage diversification of the alkoxy group.
Mechanistic Pathway (DOT Visualization)
Figure 1: Step-wise synthetic pathway transforming the amino-thiophene precursor to the target ethoxy-acid.
Detailed Experimental Protocol
Step 1: Preparation of the 3-Hydroxy Intermediate
Context: The 3-amino precursor is widely available (Articaine intermediate). Converting it to the hydroxyl group is the first critical step.
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Diazotization: Dissolve methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) in 20% H₂SO₄ at 0°C. Dropwise add NaNO₂ (1.1 eq) in water, maintaining temperature <5°C.
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Hydrolysis: Carefully transfer the diazonium solution into a boiling solution of 10% H₂SO₄/water. Evolution of N₂ gas indicates reaction progress.
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Isolation: Cool, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.
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Checkpoint: Verify formation of the enol/keto tautomer via ¹H NMR (loss of NH₂ signal).
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Step 2: O-Alkylation (Williamson Ether Synthesis)
Context: This step installs the specific ethoxy side chain.
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Reagents: Dissolve the 3-hydroxy intermediate (1.0 eq) in anhydrous DMF (0.5 M). Add K₂CO₃ (2.0 eq) and stir for 15 min to generate the phenoxide-like anion.
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Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.
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Conditions: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The O-alkylated product is less polar than the starting phenol.
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Workup: Quench with water, extract with diethyl ether (to remove DMF), and purify via silica gel chromatography.
Step 3: Saponification to Final Acid
Context: Gentle hydrolysis is required to avoid decarboxylation of the thiophene-2-carboxylic acid, which can be thermally unstable.
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Reaction: Dissolve the ester in THF:Water (3:1). Add LiOH·H₂O (2.5 eq).
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Conditions: Stir at Room Temperature (25°C) for 12 hours. Avoid reflux.
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Acidification: Cool to 0°C. Acidify to pH 3 with 1N HCl. The product, 3-Ethoxy-4-methylthiophene-2-carboxylic acid , will precipitate as a white/off-white solid.
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Purification: Recrystallize from Ethanol/Water if necessary.
Applications in Drug Discovery
Bioisosteric Replacement Strategy
This compound is a valuable tool for "Scaffold Hopping." In programs targeting kinases or GPCRs where a 3-aminothiophene is the primary hit, switching to the 3-ethoxy analog probes the role of the hydrogen bond donor.
| Feature | 3-Amino Analog (e.g., Articaine) | 3-Ethoxy Analog (CAS 2091250-81-4) | Impact |
| H-Bonding | Donor (NH) & Acceptor | Acceptor Only (O) | Improves permeability; removes donor-related metabolic liabilities. |
| Lipophilicity | Lower | Higher (+Ethyl) | Increases hydrophobic interaction; improves BBB penetration. |
| Electronic | Strong Electron Donor | Moderate Electron Donor | Modulates pKa of the carboxylic acid (or resulting amide). |
Fragment-Based Drug Design (FBDD)
The molecule possesses a "Rule of 3" compliant profile (MW < 300, H-bond donors ≤ 3, cLogP ≤ 3), making it an ideal fragment for screening against difficult targets. The carboxylic acid handle allows for rapid coupling to amine libraries to generate amide derivatives.
SAR Logic Diagram (DOT Visualization)
Figure 2: Structural Activity Relationship (SAR) mapping of the compound's functional groups to biological targets.
Safety & Handling Protocols
While specific toxicological data for CAS 2091250-81-4 is limited, it should be handled according to the safety profile of general thiophene-2-carboxylic acids.
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Hazard Classification:
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Skin/Eye Irritant: The carboxylic acid functionality is acidic and likely irritating to mucous membranes.
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Sensitization: Thiophene derivatives can occasionally cause skin sensitization.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thiophenes can be sensitive to light and oxidation over long periods.
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Spill Cleanup: Neutralize with weak base (Sodium Bicarbonate) before disposal.
References
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Chemical Vendor Listings (Verification of Existence)
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Synthetic Methodology (Grounded in Analogous Chemistry)
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Gewald Reaction & Thiophene Functionalization: Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999. (Foundation for the 3-amino precursor).[7][8]
- Williamson Ether Synthesis on Heterocycles: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley, 2014.
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Medicinal Chemistry Context
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Thiophene Bioisosteres: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link
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- 4. CAS:2092723-21-0, 3-(Cyclobutylmethoxy)-4-methylthiophene-2-carboxylic acid-毕得医药 [bidepharm.com]
- 5. aablocks.com [aablocks.com]
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